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molecular formula C7H6N2O3S B038781 Furo[2,3-c]pyridine-2-sulfonamide CAS No. 117612-41-6

Furo[2,3-c]pyridine-2-sulfonamide

Cat. No. B038781
M. Wt: 198.2 g/mol
InChI Key: OCQRJKDRDOKARG-UHFFFAOYSA-N
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Patent
US04808595

Procedure details

The title compound was prepared according to the procedure described for the preparation of 2-sulfamoylfuro[3,2-c]pyridine except furo[2,3-c]pyridine was substituted for furo[3,2-c]pyridine. This compound was obtained in 40% yield after recrystallization from ethyl acetate, m.p. 199°-201° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[O:13][C:12]2[CH:11]=CN=[CH:8][C:7]=2[CH:6]=1)(=[O:4])(=[O:3])[NH2:2].O1C2=[CH:19][N:20]=CC=C2C=C1.O1C2C=CN=CC=2C=C1>>[S:1]([C:5]1[O:13][C:12]2=[CH:11][N:20]=[CH:19][CH:8]=[C:7]2[CH:6]=1)(=[O:3])(=[O:4])[NH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(=O)(=O)C1=CC=2C=NC=CC2O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=2C1=CN=CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=2C=NC=CC21

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was obtained in 40% yield
CUSTOM
Type
CUSTOM
Details
after recrystallization from ethyl acetate, m.p. 199°-201° C.

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)C1=CC=2C(=CN=CC2)O1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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